molecular formula C23H20N2O4S B11231693 6-allyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11231693
M. Wt: 420.5 g/mol
InChI Key: AOIMDKIKXUNINY-UHFFFAOYSA-N
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Description

6-allyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of sulfanilides These compounds are characterized by the presence of a sulfanilide moiety, which is an organic aromatic compound containing a sulfanilide group

Preparation Methods

The synthesis of 6-allyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves several steps. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions to form the desired compound. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

6-allyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In industry, it may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-allyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

6-allyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other sulfanilides and thiazine derivatives. Similar compounds include 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine and 5-(4-fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid . These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H20N2O4S/c1-3-13-25-21-12-11-16(23(26)24-17-7-6-8-18(15-17)29-2)14-20(21)19-9-4-5-10-22(19)30(25,27)28/h3-12,14-15H,1,13H2,2H3,(H,24,26)

InChI Key

AOIMDKIKXUNINY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C

Origin of Product

United States

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